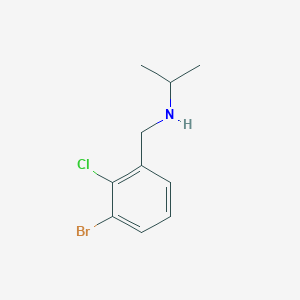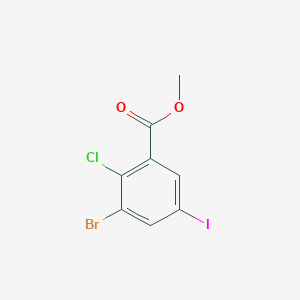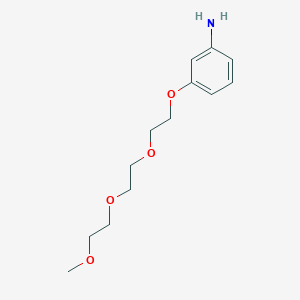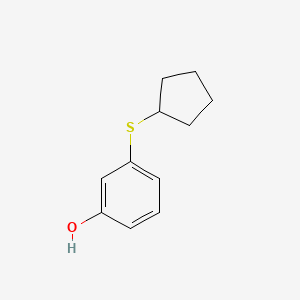
m-PEG3-Hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG3-Hydrazide is a polyethylene glycol (PEG) derivative with a hydrazide functional group. This compound is widely used in various scientific research fields due to its unique properties, such as increased water solubility and the ability to form stable hydrazone bonds with aldehydes and ketones . The hydrophilic PEG chain enhances the solubility of the compound in aqueous solutions, making it an ideal candidate for various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of m-PEG3-Hydrazide involves several steps. One common method is the nucleophilic displacement reaction, where the alkoxide of PEG reacts with a suitable electrophile . Another approach involves the reductive amination of PEG-aldehyde or PEG-amine . These methods typically require specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
m-PEG3-Hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydrazide group to other functional groups, such as carboxylic acids.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can react with aldehydes and ketones to form hydrazone bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and aldehydes or ketones for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
m-PEG3-Hydrazide is extensively used in scientific research due to its versatility:
Wirkmechanismus
The primary mechanism of action of m-PEG3-Hydrazide involves the formation of hydrazone bonds with aldehydes and ketones. This reaction is highly specific and forms stable covalent bonds, which can remain intact in biological systems for extended periods. The PEG chain enhances the solubility and stability of the compound, allowing it to be used in various applications without interfering with cellular functions .
Vergleich Mit ähnlichen Verbindungen
m-PEG3-Hydrazide is unique due to its hydrazide functional group and PEG chain. Similar compounds include:
m-PEG3-Amine: This compound has an amine group instead of a hydrazide group, making it suitable for different types of reactions.
m-PEG3-Carboxylic Acid: This compound has a carboxylic acid group, which can be used for conjugation with amines.
m-PEG3-Thiol: This compound has a thiol group, which can form disulfide bonds with other thiol-containing molecules.
Each of these compounds has unique properties and applications, but this compound stands out due to its ability to form stable hydrazone bonds and its enhanced solubility in aqueous solutions .
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-12-4-5-14-7-6-13-3-2-8(11)10-9/h2-7,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLYJDSDRJZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B7978218.png)


![2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide](/img/structure/B7978231.png)
![1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B7978247.png)

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine](/img/structure/B7978274.png)




